molecular formula C6H4F3NS B6335186 2,3,5-Trifluoro-6-(methylthio)pyridine CAS No. 1257072-14-2

2,3,5-Trifluoro-6-(methylthio)pyridine

Cat. No.: B6335186
CAS No.: 1257072-14-2
M. Wt: 179.17 g/mol
InChI Key: RZHKSQHRTCWZTL-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-(methylthio)pyridine is a versatile fluorinated pyridine intermediate designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound combines a unique pyridine scaffold with fluorine atoms and a methylthio group, a structure known to confer superior biological activity, enhanced metabolic stability, and optimal lipophilicity in active ingredients . In agrochemical research, this compound serves as a key building block for the synthesis of novel pesticides. Its structure is analogous to intermediates used in the development of herbicides, insecticides, and fungicides . The presence of fluorine atoms and the methylthio group is a strategic feature that can improve the compound's ability to penetrate plant cuticles and interact with biological targets, leading to more effective and selective pest control agents . Researchers can utilize the reactive sites on this pyridine ring for further functionalization to create new chemical entities for crop protection. In pharmaceutical research, fluorinated pyridines like this compound are critical intermediates in medicinal chemistry. The trifluoromethylpyridine moiety is present in several approved drugs and candidates undergoing clinical trials, often contributing to increased binding affinity and improved pharmacokinetic properties . This compound is offered for "Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3,5-trifluoro-6-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKSQHRTCWZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=N1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Precursors

Chlorination establishes reactive sites for subsequent fluorination or thiolation. Patent CN106008330A details the use of antimony trichloride (SbCl₃) to catalyze ring-directed chlorination of 2-chloro-5-(chloromethyl)pyridine at elevated temperatures (75–140°C). Under these conditions, chlorine gas (15–40 kg/h) selectively substitutes the methyl group, yielding 2,3-dichloro-5-(trichloromethyl)pyridine with 85–90% purity (Table 1).

Table 1: Chlorination Conditions and Outcomes

SubstrateCatalystTemperature (°C)Cl₂ Flow Rate (kg/h)Product Purity (%)
2-Chloro-5-(chloromethyl)pyridineSbCl₃125–14020–3085–90

High-Pressure Fluorination with HF

US4650875A demonstrates that fluorination of trichloromethylpyridines with anhydrous HF under superatmospheric pressure (120–135°C, 1–2 mol HF per substrate) achieves >80% conversion to trifluoromethyl derivatives. Iron-based catalysts (FeCl₃/FeF₃) enhance selectivity, reducing byproducts like dechlorinated species.

Vapor-Phase Fluorination

While less efficient than liquid-phase methods, vapor-phase reactions at 200–250°C with HF gas yield 2,3,5-trifluoropyridine intermediates. However, decomposition risks limit yields to ~60%.

Nucleophilic Thiolation of Chlorinated Intermediates

Methylthio Group Introduction

Sodium methanethiolate (NaSMe) displaces chloro substituents in dichlorotrifluoromethylpyridines under polar aprotic solvents (e.g., DMF, 60–80°C). Source reports 65–75% yields for analogous substitutions in 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, suggesting compatibility with 2,3,5-trifluoropyridine substrates.

Reaction Scheme

2,3,5-Trichloro-6-(trifluoromethyl)pyridine+NaSMeDMF, 70°C2,3,5-Trifluoro-6-(methylthio)pyridine+NaCl\text{2,3,5-Trichloro-6-(trifluoromethyl)pyridine} + \text{NaSMe} \xrightarrow{\text{DMF, 70°C}} \text{this compound} + \text{NaCl}

Optimization of Thiolation Conditions

  • Solvent Effects : DMF outperforms THF or acetonitrile due to superior nucleophilicity stabilization.

  • Stoichiometry : A 1.2:1 molar ratio of NaSMe to substrate minimizes disulfide byproducts.

  • Temperature : Reactions at >80°C risk desulfurization, reducing yields by 15–20%.

Integrated Multi-Step Synthesis

Route 1: Sequential Halogenation-Fluorination-Thiolation

  • Chlorination : 2-Chloro-5-(chloromethyl)pyridine → 2,3-dichloro-5-(trichloromethyl)pyridine (SbCl₃, 125°C).

  • Fluorination : HF treatment at 130°C under pressure → 2,3,5-trifluoro-6-(trichloromethyl)pyridine.

  • Thiolation : NaSMe in DMF → target compound (70% overall yield).

Route 2: Direct Thiolation-Fluorination

Alternative approaches thiolate prior to fluorination, though HF may degrade methylthio groups. Pilot studies show <50% yields, favoring Route 1.

Catalytic and Process Innovations

Catalyst Recycling in Chlorination

SbCl₃ recovery from chlorination residues reduces costs by 30%.

Continuous-Flow Fluorination

Microreactor systems improve HF utilization, achieving 95% conversion in 2 hours vs. 10 hours batchwise .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(methylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trifluoro-6-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(methylthio)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 2,3,5-Trifluoro-6-(methylthio)pyridine with four related compounds from the evidence, highlighting substituent positions and molecular characteristics:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound F (2,3,5); -SMe (6) C₆H₄F₃NS ~191.12* High electronegativity, lipophilic
5-Methoxy-2-(trifluoromethyl)pyridine CF₃ (2); -OMe (5) C₇H₆F₃NO 177.12 Moderate polarity, methoxy donor
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (3); CF₃ (5); COOMe (2) C₈H₅ClF₃NO₂ 239.58 Ester functionality, halogenated
2,3-Diiodo-5-(trifluoromethyl)pyridine I (2,3); CF₃ (5) C₆H₂F₃I₂N 398.89 Heavy atoms, potential for cross-coupling

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution reactions. The methylthio group in the target compound may offer unique sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) compared to methoxy or ester groups .
  • Synthetic Utility : Halogenated analogs like 2,3-Diiodo-5-(trifluoromethyl)pyridine (MW 398.89) are intermediates in cross-coupling reactions, whereas the target compound’s fluorine substituents may favor direct functionalization .

Research Findings and Limitations

  • Synthetic Challenges: Fluorination at multiple positions (2,3,5) complicates regioselective synthesis compared to mono- or di-substituted pyridines .
  • However, fluorine substitution may alter toxicity profiles .
  • Stability : Trifluoromethyl groups enhance thermal and oxidative stability, whereas methylthio groups may require protection during synthesis to prevent undesired oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,5-Trifluoro-6-(methylthio)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, substituting chlorine atoms in pyridine derivatives with a methylthio group requires alkaline conditions (e.g., NaOH/KOH) and polar aprotic solvents like THF or DMF. Reaction temperatures between 60–80°C are critical to minimize side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : The compound is sensitive to moisture and light. Storage in amber vials under inert gas (N₂/Ar) at –20°C prevents degradation. Regular NMR (¹H/¹⁹F) and LC-MS monitoring are recommended to verify integrity before use .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Resolves fluorine and methylthio group interactions (e.g., coupling constants).
  • HRMS : Confirms molecular weight (e.g., ESI+ mode).
  • FT-IR : Identifies C–F (1100–1200 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
    Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in derivatives of this compound, and what factors influence positional selectivity?

  • Methodological Answer : Regioselectivity is controlled by electron-withdrawing groups (e.g., trifluoromethyl) directing fluorination to meta/para positions. Catalysts like KF/Al₂O₃ under microwave irradiation enhance kinetics. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from trace impurities or solvent effects. Systematic studies using design of experiments (DoE) can isolate variables (e.g., Pd catalyst loading, ligand ratios). For example, Pd(OAc)₂ with Xantphos in DMF at 100°C improves Suzuki-Miyaura coupling yields .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic aromatic substitution compared to other sulfur-containing substituents?

  • Methodological Answer : The methylthio group (-SMe) acts as a moderate activating group, enhancing para-substitution. Comparative studies with sulfonyl or sulfoxide derivatives show reduced activation due to stronger electron-withdrawing effects. Kinetic assays (e.g., competition experiments with NaSH) quantify relative reactivity .

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